(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
“(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1310379-33-9 . It has a molecular weight of 155.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” and its InChI code is "1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3" .
Physical And Chemical Properties Analysis
“(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, with some derivatives evaluated for antioxidant activity, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).
- It has facilitated the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, highlighting the structural diversity and potential for creating compounds with unique properties (Kheder et al., 2014).
- Research includes the development of dinuclear Mo^VI complexes, showcasing the compound's role in forming complex metal-organic structures with potential catalytic or material science applications (Gago et al., 2012).
Chemical Reactions and Mechanistic Studies
- The compound's derivatives have been involved in cycloaddition reactions, demonstrating its versatility in forming a wide range of heterocyclic compounds (Dotsenko et al., 2020).
- Studies on reactivity with ruthenium dimeric complexes towards pyrazoles have been conducted, illustrating the compound's utility in synthesizing amidines, bis pyrazoles, and chloro-bridged pyrazole complexes, potentially useful in catalysis or as ligands in coordination chemistry (Govindaswamy et al., 2004).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(4-chloro-1-methylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLPMJOMXVPVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile |
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